Albaspidin AP

Beschreibung

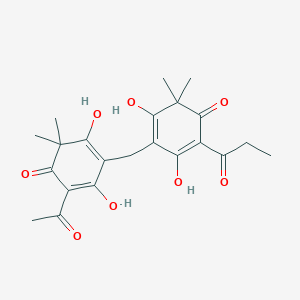

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetyl-4-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-7-12(24)14-16(26)11(18(28)22(5,6)20(14)30)8-10-15(25)13(9(2)23)19(29)21(3,4)17(10)27/h25-28H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINDGCLGBSBXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Albaspidin AP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin AP, a phloroglucinol derivative, has emerged as a compound of interest in oncological research. Its primary mechanism of action is the inhibition of Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis that is frequently overexpressed in cancer cells. This inhibition triggers a cascade of downstream events, leading to cancer cell death. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its molecular target, downstream signaling pathways, and its effects on cancer cell viability. While direct, comprehensive studies on this compound are limited, a strong mechanistic hypothesis can be formulated based on the well-documented consequences of FAS inhibition in cancer biology.

Core Mechanism: Inhibition of Fatty Acid Synthase (FAS)

The central mechanism of action of this compound is the inhibition of Fatty Acid Synthase (FAS). FAS is a crucial enzyme responsible for the synthesis of palmitate, a saturated fatty acid, from acetyl-CoA and malonyl-CoA. In normal, healthy cells, FAS activity is generally low, as these cells primarily rely on exogenous fatty acids. However, many cancer cells exhibit a heightened dependence on de novo fatty acid synthesis to support rapid proliferation, membrane biogenesis, and signaling molecule production. This metabolic shift makes FAS a compelling target for anticancer therapies.

This compound has been identified as an inhibitor of FAS with a reported half-maximal inhibitory concentration (IC50) as noted in the following table.

| Compound | Target | IC50 (µM) |

| This compound | Fatty Acid Synthase (FAS) | 71.7[1] |

Experimental Protocol: In Vitro FAS Inhibition Assay (General Protocol)

A typical experiment to determine the IC50 of a compound against FAS involves the following steps:

-

Enzyme and Substrate Preparation: Purified FAS enzyme is prepared. The substrates, acetyl-CoA and malonyl-CoA (one of which is radiolabeled, e.g., [14C]malonyl-CoA), and the cofactor NADPH are prepared in a suitable buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrates to a reaction mixture containing the FAS enzyme and the various concentrations of this compound.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination and Measurement: The reaction is stopped, and the amount of radiolabeled palmitate formed is quantified using a scintillation counter.

-

Data Analysis: The percentage of FAS inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Downstream Signaling Pathways Affected by FAS Inhibition

The inhibition of FAS by this compound is hypothesized to trigger a cascade of events within the cancer cell, primarily impacting critical survival signaling pathways. The most prominent of these is the PI3K/Akt pathway.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Emerging evidence suggests a strong link between FAS activity and the PI3K/Akt pathway.

The proposed mechanism is as follows:

-

FAS Inhibition: this compound inhibits FAS, leading to a depletion of endogenous fatty acids.

-

Disruption of Membrane Integrity and Signaling Platforms: The reduction in fatty acid synthesis can alter the composition of cellular membranes, including lipid rafts, which are critical for the proper functioning of receptor tyrosine kinases (RTKs) that are upstream activators of the PI3K/Akt pathway.

-

Downregulation of Akt Phosphorylation: By disrupting these signaling platforms, FAS inhibition can lead to a decrease in the phosphorylation and subsequent activation of Akt.

-

Induction of Apoptosis and Cell Cycle Arrest: The downregulation of the pro-survival PI3K/Akt pathway is a key event that can trigger programmed cell death (apoptosis) and halt the cell cycle.

Diagram: Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

To investigate the effect of this compound on the PI3K/Akt pathway, a Western blot analysis would be performed as follows:

-

Cell Culture and Treatment: Cancer cells (e.g., breast, prostate, or lung cancer cell lines) are cultured to a suitable confluency and then treated with varying concentrations of this compound for a specified time.

-

Protein Extraction: After treatment, cells are lysed to extract total protein. The protein concentration is quantified using a standard method like the BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), and other relevant pathway proteins. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

-

Imaging and Analysis: The chemiluminescent signals are captured using an imaging system, and the band intensities are quantified to determine the relative changes in protein expression and phosphorylation levels.

Cellular Effects of this compound

The inhibition of FAS and the subsequent disruption of downstream signaling pathways culminate in significant anti-cancer effects at the cellular level, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. By inhibiting the pro-survival PI3K/Akt pathway, this compound is expected to lower the threshold for apoptosis induction.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method to detect and quantify apoptosis:

-

Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period.

-

Cell Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

Data Interpretation: An increase in the percentage of Annexin V-positive cells with this compound treatment indicates the induction of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, the disruption of signaling pathways by FAS inhibition can also lead to a halt in the cell cycle, preventing cancer cells from proliferating.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Fixation: Cancer cells are treated with this compound. After treatment, the cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

-

DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.

-

Data Analysis: The resulting data is plotted as a histogram, which shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a particular phase (e.g., G1 or G2/M) following treatment with this compound would indicate cell cycle arrest at that checkpoint.

Summary and Future Directions

Diagram: Experimental Workflow for Investigating this compound's Mechanism of Action

Caption: Workflow for elucidating this compound's mechanism.

Further research is warranted to fully elucidate the intricate molecular details of this compound's action. This includes comprehensive studies to identify its IC50 values for cytotoxicity across a broad panel of cancer cell lines, detailed investigations into its effects on other signaling pathways potentially linked to FAS inhibition (such as the STAT3 pathway), and in vivo studies to validate its anti-tumor efficacy and safety profile. Such studies will be crucial for advancing this compound as a potential therapeutic agent in the fight against cancer.

References

Albaspidin AP: A Phloroglucinol Derivative with Potent Fatty Acid Synthase Inhibitory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AP is a naturally occurring acylphloroglucinol that has garnered significant interest within the scientific community for its notable biological activity. This technical guide provides a comprehensive overview of the discovery, natural sources, and biochemical properties of this compound, with a particular focus on its role as a potent inhibitor of fatty acid synthase (FAS). Detailed experimental protocols and an examination of its mechanism of action are presented to support further research and drug development efforts.

Discovery and Natural Sources

This compound belongs to a class of phloroglucinol compounds that are characteristic secondary metabolites of ferns belonging to the Dryopteris genus. Historically, extracts from the rhizomes of these ferns have been used in traditional medicine for their anthelmintic properties. The isolation and characterization of specific bioactive compounds, such as this compound, have elucidated the molecular basis for these and other therapeutic effects.

The primary natural source of this compound is the rhizomes of Dryopteris crassirhizoma.[1] This fern species, found in Asia, is a rich source of a variety of acylphloroglucinols. Bioassay-guided fractionation of methanol extracts from the rhizomes of Dryopteris crassirhizoma led to the identification of this compound as a potent inhibitor of fatty acid synthase.[1]

Chemical Structure

The chemical structure of this compound is characterized by a dimeric phloroglucinol backbone. The precise IUPAC name and other chemical identifiers are important for accurate documentation and procurement.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent inhibition of fatty acid synthase (FAS).[1] FAS is a key enzyme in the de novo biosynthesis of fatty acids and is often overexpressed in cancer cells and is implicated in obesity. By inhibiting FAS, this compound disrupts the supply of fatty acids necessary for rapid cell proliferation and membrane synthesis, making it a promising candidate for anticancer and anti-obesity drug development.

Fatty Acid Synthase Inhibition

In vitro studies have demonstrated that this compound is a potent inhibitor of fatty acid synthase. The inhibitory activity of this compound and related acylphloroglucinols isolated from Dryopteris crassirhizoma has been quantified, providing valuable data for comparative analysis.

Table 1: Fatty Acid Synthase Inhibitory Activity of Acylphloroglucinols from Dryopteris crassirhizoma [1]

| Compound | IC50 (μM) |

| Flavaspidic acid AB | 23.1 ± 1.4 |

| Flavaspidic acid PB | 25.4 ± 1.9 |

| Flavaspidic acid BB | 28.5 ± 2.2 |

| Dryocrassin ABBA | 30.2 ± 2.5 |

| Norflavaspidic acid AB | 33.7 ± 2.8 |

| Norflavaspidic acid PB | 38.1 ± 3.1 |

| Norflavaspidic acid BB | 42.6 ± 3.5 |

| Filixic acid ABA | 55.3 ± 4.1 |

| Filixic acid PBP | 62.8 ± 4.7 |

| This compound | 71.7 ± 3.9 |

Downstream Signaling Pathways

The inhibition of fatty acid synthase by this compound is expected to have significant downstream effects on cellular signaling pathways that are dependent on lipid metabolism. While direct studies on the specific signaling effects of this compound are limited, the consequences of FAS inhibition are known to impact key pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. FAS inhibition can lead to a decrease in the availability of palmitate, a key product of FAS, which can in turn affect membrane lipid composition and the function of membrane-associated signaling proteins.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and analysis of acylphloroglucinols from Dryopteris species.

Extraction and Bioassay-Guided Fractionation of this compound

This protocol outlines the general procedure for isolating this compound from the rhizomes of Dryopteris crassirhizoma based on its fatty acid synthase inhibitory activity.

References

The Enigmatic Assembly of Albaspidin AP: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AP, a prominent member of the acylphloroglucinol class of natural products, has garnered significant interest for its potential therapeutic applications. Found primarily in ferns of the Dryopteris genus, this dimeric phloroglucinol derivative exhibits a complex chemical architecture that hints at an equally intricate biosynthetic origin. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis in plants. While the complete enzymatic machinery remains to be fully elucidated, this document synthesizes the available evidence to present a robust model for its formation, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Core Biosynthetic Framework: From Simple Precursors to a Dimeric Scaffold

The biosynthesis of this compound is believed to follow the well-established polyketide pathway for the formation of its core phloroglucinol rings. This pathway is initiated with the condensation of simple metabolic precursors, followed by a series of tailoring reactions including acylation, cyclization, methylation, and dimerization.

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

| Compound | Chemical Class | Plausible Role in Biosynthesis |

| Acetyl-CoA | Thioester | Primary building block for the polyketide chain. |

| Malonyl-CoA | Thioester | Extender unit for the growing polyketide chain. |

| Butyryl-CoA | Thioester | Starter unit for the formation of the butyryl side chain. |

| Phlorobutyrophenone | Acylphloroglucinol | Monomeric precursor to both rings of this compound. |

| Filicinic Acid | Acylphloroglucinol | Cyclized monomeric precursor. |

| Monomeric Methylated Phloroglucinols | Acylphloroglucinol | Intermediates undergoing dimerization. |

The Hypothesized Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that can be conceptually divided into four key stages:

-

Formation of the Phloroglucinol Core: A Type III polyketide synthase (PKS) is proposed to catalyze the initial condensation of a starter molecule, likely butyryl-CoA, with three molecules of malonyl-CoA. This is followed by an intramolecular Claisen condensation to yield the phloroglucinol ring structure, phlorobutyrophenone.

-

Formation of the Filicinic Acid Moiety: One molecule of phlorobutyrophenone is thought to undergo an intramolecular cyclization to form the characteristic five-membered ring of filicinic acid. This step is likely catalyzed by a cyclase enzyme.

-

Tailoring Reactions (Methylation): Both the phlorobutyrophenone and filicinic acid monomers are believed to be methylated by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

-

Dimerization: The final step involves the oxidative coupling of the methylated phlorobutyrophenone and filicinic acid monomers to form the methylene bridge that characterizes this compound. This dimerization could be enzyme-mediated or occur non-enzymatically through a biomimetic-type reaction.

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Protocols

While specific protocols for the enzymes in this compound biosynthesis are not yet established, the following general methodologies can be adapted for their study.

Protocol 1: Heterologous Expression and Characterization of a Candidate Type III PKS from Dryopteris

-

Gene Identification and Cloning:

-

Perform transcriptome analysis of Dryopteris rhizomes to identify putative Type III PKS genes.

-

Design primers based on conserved PKS sequences to amplify the full-length cDNA.

-

Clone the amplified cDNA into a suitable expression vector (e.g., pET vector for E. coli expression).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Harvest the cells and lyse them by sonication.

-

-

Protein Purification:

-

Purify the recombinant PKS using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Assess the purity of the protein by SDS-PAGE.

-

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, butyryl-CoA as the starter molecule, and malonyl-CoA as the extender molecule in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by HPLC-MS to identify the formation of phlorobutyrophenone.

-

Caption: Experimental workflow for PKS characterization.

Protocol 2: In Vitro Assay for O-Methyltransferase (OMT) Activity

-

Enzyme Source:

-

Prepare a crude protein extract from Dryopteris rhizomes or use a heterologously expressed and purified candidate OMT.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Add the substrate (phlorobutyrophenone or filicinic acid), S-adenosyl-L-methionine (SAM) as the methyl donor, and the enzyme preparation.

-

-

Incubation and Product Extraction:

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to remove precipitated protein and collect the supernatant.

-

-

Product Analysis:

-

Analyze the supernatant by HPLC-MS to detect the formation of methylated products, identified by a mass shift corresponding to the addition of a methyl group.

-

Protocol 3: Identification and Quantification of this compound and its Precursors in Dryopteris Extracts by HPLC-MS

-

Sample Preparation:

-

Extract dried and powdered Dryopteris rhizomes with a suitable solvent (e.g., methanol or acetone).

-

Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

-

-

HPLC-MS Analysis:

-

Use a C18 reversed-phase HPLC column for separation.

-

Employ a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile or methanol.

-

Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution mass detection and fragmentation analysis.

-

-

Compound Identification and Quantification:

-

Identify this compound and its putative precursors by comparing their retention times, accurate masses, and fragmentation patterns with those of authentic standards or with data from the literature.

-

For quantification, construct a calibration curve using an authentic standard of this compound.

-

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is currently unknown. However, the production of secondary metabolites in plants is typically regulated by a complex network of signaling pathways in response to developmental cues and environmental stresses.

Caption: Hypothetical regulatory network of this compound biosynthesis.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound presents an exciting frontier in plant biochemistry. Future research should focus on:

-

Identification and characterization of the key enzymes: This includes the specific Type III PKS, cyclase, and O-methyltransferases involved in the pathway.

-

Understanding the dimerization mechanism: Determining whether the final step is enzymatic or spontaneous is crucial.

-

Investigating the regulatory network: Uncovering the signaling pathways and transcription factors that control this compound production will be key for metabolic engineering efforts.

-

Metabolic engineering: Once the pathway is fully characterized, there is potential to produce this compound and related compounds in heterologous systems such as yeast or other plants, enabling a sustainable supply for pharmacological research and development.

This technical guide provides a framework based on current knowledge to stimulate and guide future research into the fascinating biosynthesis of this compound. The unraveling of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this promising natural product.

Albaspidin AP: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin AP is a naturally occurring phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma Nakai. As a member of the acylphloroglucinol class of compounds, it has garnered interest for its biological activities, most notably its inhibitory action against fatty acid synthase (FAS). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and known biological effects. The document further details experimental protocols for its isolation and bioactivity assessment and explores its potential mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

For the closely related compound, Albaspidin AA, the chemical structure is well-defined. Its IUPAC name is 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one, and its canonical SMILES string is CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O.[3] It is plausible that this compound shares a similar structural backbone.

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₈ | [2][3] |

| Molecular Weight | 418.44 g/mol | [2][3] |

| CAS Number | 59092-91-0 | [2] |

| Compound Type | Phenol, Acylphloroglucinol | [1] |

| Botanical Source | The rhizomes of Dryopteris crassirhizoma Nakai | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its role as an inhibitor of fatty acid synthase (FAS).[3][4] FAS is a key enzyme in the de novo biosynthesis of fatty acids and is often overexpressed in cancer cells and implicated in obesity.[3][4]

Fatty Acid Synthase (FAS) Inhibition

This compound has been shown to inhibit fatty acid synthase with an IC₅₀ value of 71.7 µM.[3][4] This inhibitory activity suggests that this compound could be a promising candidate for further investigation as a therapeutic agent for cancer and obesity.[3][4]

A logical workflow for the investigation of this compound's FAS inhibitory activity is depicted below.

Potential Impact on Signaling Pathways

While specific studies on the effects of this compound on major signaling pathways are limited, its inhibition of FAS suggests potential downstream effects on pathways regulated by lipid metabolism. The PI3K/Akt/mTOR and protein tyrosine kinase signaling pathways are often interconnected with cellular metabolism and cancer cell proliferation. However, direct evidence of this compound modulating these pathways is yet to be established.

A hypothetical signaling pathway illustrating the potential downstream effects of FAS inhibition is presented below.

Experimental Protocols

Isolation of this compound from Dryopteris crassirhizoma

A general method for the isolation of acylphloroglucinol derivatives from Dryopteris crassirhizoma involves column chromatography.[1]

Methodology:

-

Extraction: The rhizomes of Dryopteris crassirhizoma Nakai are collected, dried, and powdered. The powdered material is then extracted with a suitable solvent such as ethanol or methanol.

-

Fractionation: The crude extract is subjected to fractionation using column chromatography. A common stationary phase used is buffered silica gel.

-

Purification: Further purification is achieved using Sephadex column chromatography.

-

Identification: The isolated constituents are identified using chemical and spectroscopic methods, such as NMR (¹H-NMR and ¹³C-NMR) and mass spectrometry.[1]

Fatty Acid Synthase (FAS) Inhibition Assay

The inhibitory activity of this compound on FAS can be determined using a spectrophotometric assay that measures the oxidation of NADPH. A generic protocol is outlined below, which should be optimized for the specific experimental conditions.

Methodology:

-

Enzyme Preparation: Purified fatty acid synthase is obtained from a commercial source or prepared from a suitable biological source.

-

Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., potassium phosphate buffer), acetyl-CoA, malonyl-CoA, and NADPH.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the FAS enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

IC₅₀ Determination: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound presents itself as a noteworthy natural product with confirmed inhibitory activity against fatty acid synthase. This property positions it as a molecule of interest for further investigation in the context of cancer and metabolic disorders. However, a significant knowledge gap remains concerning its precise chemical structure, a comprehensive profile of its physicochemical properties, and its broader biological activities.

Future research should prioritize the definitive structural elucidation of this compound. Furthermore, a more extensive evaluation of its inhibitory activity against a panel of cancer cell lines and in animal models of obesity and cancer is warranted. Elucidating its specific effects on key signaling pathways, such as the PI3K/Akt/mTOR and protein tyrosine kinase pathways, will be crucial in understanding its mechanism of action and therapeutic potential. The development of a robust synthetic route would also be beneficial for producing larger quantities of the compound for in-depth preclinical studies. Through these concerted efforts, the full therapeutic potential of this compound can be explored.

References

- 1. Inhibition of fatty acid synthase protects obese mice from acute lung injury via ameliorating lung endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Albaspidin AA | C21H24O8 | CID 14378646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

Albaspidin AP: A Phloroglucinol-Based Fatty Acid Synthase Inhibitor for Oncological Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids and is significantly upregulated in many cancer types, making it a promising target for therapeutic intervention. Overexpression of FASN is associated with tumor progression, chemoresistance, and poor patient prognosis.[1] This technical guide provides a comprehensive overview of Albaspidin AP, an acylphloroglucinol derivative, as a potent inhibitor of FASN. This document details its mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound and FASN Inhibition

This compound is a naturally occurring phloroglucinol derivative found in plants of the Dryopteris genus. Phloroglucinols isolated from Dryopteris crassirhizoma have demonstrated inhibitory activity against fatty acid synthase.[2] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] In cancer cells, this pathway is crucial for providing lipids necessary for membrane formation, energy storage, and signaling molecule generation.[4] Inhibition of FASN in cancer cells leads to a depletion of fatty acids and an accumulation of the substrate malonyl-CoA, which can trigger apoptosis.[5] Pharmacological inhibition of FASN is selectively cytotoxic to cancer cells while having minimal effects on normal cells, which typically rely on circulating fatty acids.[1][5]

Mechanism of Action

The primary mechanism of action of this compound as an anticancer agent is through the inhibition of the enzymatic activity of FASN. This inhibition disrupts the lipogenic pathway, leading to a cascade of downstream effects that culminate in apoptosis.

Key mechanistic steps include:

-

Direct FASN Inhibition: this compound, as an acylphloroglucinol, is proposed to bind to FASN, blocking its catalytic activity. While the exact binding site for this class of compounds is not fully elucidated, it is hypothesized to interfere with one of the enzyme's catalytic domains.

-

Malonyl-CoA Accumulation: Inhibition of FASN leads to the intracellular accumulation of its substrate, malonyl-CoA. Elevated levels of malonyl-CoA can have cytotoxic effects and can also inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme essential for fatty acid oxidation.

-

Disruption of Downstream Pathways: The halt in fatty acid synthesis affects numerous cellular processes. It disrupts the architecture of lipid rafts, which are crucial for cell signaling, and inhibits key oncogenic pathways such as PI3K-AKT-mTOR and β-catenin signaling.[6][7]

-

Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death, or apoptosis. FASN inhibition has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[7]

Quantitative Data

Acylphloroglucinol derivatives isolated from Dryopteris crassirhizoma have been shown to inhibit FASN with varying potencies. The following table summarizes the FASN inhibitory activity of a series of these compounds, which are structurally related to this compound.

| Compound Class | Isolate Number | IC50 (µM)[2] |

| Acylphloroglucinols | 1-10 | 23.1 ± 1.4 to 71.7 ± 3.9 |

Note: The specific IC50 for this compound is not individually reported in this study, but as a member of this compound class, its activity is expected to fall within this range.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a FASN inhibitor.

Fatty Acid Synthase (FASN) Inhibition Assay

This protocol is adapted from methods used to assess the inhibitory activity of natural compounds on FASN.[8]

Objective: To determine the in vitro inhibitory effect of this compound on FASN activity by measuring the oxidation of NADPH.

Materials:

-

Purified FASN enzyme (e.g., from chicken liver or recombinant human FASN)

-

This compound

-

Potassium phosphate buffer (200 mM, pH 6.6)

-

Dithiothreitol (DTT)

-

Ethylenediaminetetraacetic acid (EDTA)

-

NADPH

-

Acetyl-CoA

-

Malonyl-CoA

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, and 1 mM EDTA.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells of a 96-well plate. Include a vehicle control (DMSO alone).

-

Add 0.24 mM NADPH and 30 µM acetyl-CoA to each well.

-

Initiate the reaction by adding 50 µM malonyl-CoA and the purified FASN enzyme.

-

Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

-

Calculate the rate of NADPH oxidation for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of FASN inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is based on standard methods for detecting apoptosis.[9][10]

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations

Signaling Pathway of FASN Inhibition-Induced Apoptosis

Caption: FASN Inhibition Pathway by this compound.

Experimental Workflow for FASN Inhibition Assay

Caption: FASN Inhibition Assay Workflow.

Logical Relationship in Apoptosis Detection

Caption: Apoptosis Detection Logic via Staining.

Conclusion

This compound, as a representative of the acylphloroglucinol class of natural products, shows significant promise as a fatty acid synthase inhibitor for cancer research. Its ability to disrupt a metabolic pathway that is hyperactivated in tumor cells provides a basis for its selective cytotoxicity. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating its precise binding mode to FASN, evaluating its efficacy in in vivo models, and exploring its potential in combination therapies.

References

- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid synthase inhibitory activity of acylphloroglucinols isolated from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Down regulation of fatty acid synthase via inhibition of PI3K/AKT/mTOR in ovarian cancer cell line by novel organoselenium pseudopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

In Silico Modeling of Albaspidin AP Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin AP, a phloroglucinol derivative, has been identified as an inhibitor of Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis that is upregulated in various cancers and metabolic diseases. Understanding the molecular interactions between this compound and its binding sites on FAS is crucial for the development of more potent and selective inhibitors. This technical guide provides a comprehensive overview of the in silico methodologies used to model these interactions, focusing on the thioesterase (TE) domain of FAS. While direct in silico studies on this compound binding to FAS have not been extensively published, this guide outlines a robust, hypothetical workflow based on established protocols for similar natural product inhibitors. We present detailed experimental protocols, data presentation formats, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research in this area.

Introduction to Fatty Acid Synthase and this compound

Fatty Acid Synthase (FAS) is a large, multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal tissues, FAS expression is generally low, with cells preferentially utilizing circulating fatty acids. However, many cancer cells exhibit a "lipogenic phenotype" characterized by the overexpression of FAS to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule synthesis. This makes FAS an attractive target for anticancer drug development.

This compound is a natural phloroglucinol compound that has demonstrated inhibitory activity against FAS. Its potential as a therapeutic agent hinges on a detailed understanding of its mechanism of action at the molecular level. In silico modeling provides a powerful and cost-effective approach to predict and analyze the binding of small molecules like this compound to their protein targets.

In Silico Modeling Workflow

The in silico analysis of this compound's interaction with FAS typically follows a structured workflow, beginning with protein and ligand preparation, followed by molecular docking, and culminating in the analysis of the results.

Experimental Protocols

This section provides detailed methodologies for the key steps in the in silico modeling of this compound binding to the FAS thioesterase domain.

Protein Preparation

-

Obtain Protein Structure: The crystal structure of the human Fatty Acid Synthase thioesterase (TE) domain can be obtained from the Protein Data Bank (PDB). A relevant entry is PDB ID: 2PX6, which is the structure of the human FAS TE domain in complex with an inhibitor.[1] For a model of the entire mammalian FAS, PDB ID: 2VZ8 can be used.

-

Prepare the Receptor:

-

Using molecular modeling software such as AutoDockTools (ADT), the protein structure is prepared for docking.

-

Water molecules and any co-crystallized ligands are typically removed from the PDB file.

-

Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

-

Gasteiger charges are computed and assigned to all atoms.

-

The prepared protein structure is saved in the PDBQT file format, which contains the atomic coordinates and partial charges.

-

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID 42738).[2]

-

Prepare the Ligand:

-

The ligand structure is loaded into AutoDockTools.

-

The torsional degrees of freedom (rotatable bonds) are detected and defined to allow for conformational flexibility during docking.

-

The prepared ligand is saved in the PDBQT file format.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. AutoDock Vina is a widely used software for this purpose.

-

Grid Box Definition: A grid box is defined to encompass the active site of the FAS TE domain. The catalytic triad of the human FAS TE domain has been identified as Ser2308, His2481, and Asp2338, and the grid box should be centered around these residues.[3]

-

Docking Execution:

-

The docking simulation is performed using AutoDock Vina, providing the prepared protein and ligand PDBQT files and the grid box parameters as input.

-

Vina will perform a conformational search, exploring different orientations and conformations of this compound within the defined binding site.

-

The software calculates the binding affinity for the most favorable binding poses.

-

Data Presentation and Analysis

The output of the molecular docking simulation provides quantitative data that can be used to assess the binding of this compound to FAS.

Quantitative Binding Data

While specific experimental data for this compound is not available in the literature, a typical output from a docking study would be presented as follows. The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger binding.

| Binding Pose | Binding Affinity (kcal/mol) | Predicted Inhibitory Constant (Ki) (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |

| 1 | -8.5 | 1.5 | Ser2308, His2481 | Val2309, Phe2312, Pro2450 |

| 2 | -8.2 | 2.3 | His2481 | Leu2310, Tyr2449 |

| 3 | -7.9 | 4.1 | Asp2338 | Ile2340, Met2453 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific in silico modeling data for this compound with FAS is not currently published.

Visualization of Binding Interactions

The predicted binding poses can be visualized using software like PyMOL or UCSF Chimera. This allows for a detailed inspection of the interactions between this compound and the amino acid residues of the FAS TE domain. Key interactions to analyze include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Fatty Acid Synthase Signaling Pathway

Inhibition of FAS by compounds like this compound can have downstream effects on cellular signaling pathways. A key pathway affected is the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism.

Inhibition of FAS leads to a decrease in the synthesis of fatty acids. This can alter the cellular energy state, leading to an increase in the AMP/ATP ratio. This, in turn, activates AMPK, a central energy sensor. Activated AMPK then inhibits the mTOR pathway, a key regulator of cell growth and proliferation. This provides a mechanism by which FAS inhibitors can exert their anti-cancer effects.

Conclusion

In silico modeling offers a powerful framework for investigating the binding of this compound to Fatty Acid Synthase. While specific experimental and computational data for this particular interaction remains to be published, the methodologies and workflows outlined in this guide provide a solid foundation for researchers to conduct their own investigations. By combining molecular docking with an understanding of the relevant signaling pathways, scientists can gain valuable insights into the mechanism of action of this compound and accelerate the development of novel FAS inhibitors for the treatment of cancer and other metabolic diseases. The provided protocols and visualization guides are intended to be a practical resource for professionals in the field of drug discovery and development.

References

- 1. rcsb.org [rcsb.org]

- 2. Human fatty acid synthase: Structure and substrate selectivity of the thioesterase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking study of the interactions between the thioesterase domain of human fatty acid synthase and its ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Pharmacokinetic Profile of Albaspidin AP: A Methodological Framework

A comprehensive in vivo pharmacokinetic analysis of Albaspidin AP, a compound of interest for its potential therapeutic applications, requires a systematic approach to delineate its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the current lack of publicly available in vivo pharmacokinetic data specifically for this compound, this guide will outline the essential experimental protocols and data analysis workflows required to establish such a profile. This framework is intended for researchers, scientists, and drug development professionals to generate and interpret the necessary data.

Lacking Quantitative Pharmacokinetic Data for this compound

A thorough search of scientific literature and databases reveals a significant gap in the understanding of the in vivo pharmacokinetics of this compound. To date, no studies have been published that provide quantitative measures of its key pharmacokinetic parameters. To construct a comprehensive profile, the following data points would need to be experimentally determined:

| Parameter | Description | Units |

| Cmax | Maximum (peak) plasma concentration that a drug achieves after administration. | ng/mL or µg/mL |

| Tmax | Time at which the Cmax is observed. | hours (h) |

| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | ng·h/mL or µg·h/mL |

| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity. | ng·h/mL or µg·h/mL |

| t1/2 | Elimination half-life of the drug. | hours (h) |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. | mL/h or L/h |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L or L/kg |

Essential Experimental Protocols for Pharmacokinetic Profiling

To generate the aforementioned pharmacokinetic parameters for this compound, a series of well-defined in vivo experiments are necessary. The following outlines a standard experimental workflow.

Animal Model Selection and Dosing

The choice of animal model is a critical first step and is often guided by physiological and metabolic similarities to humans. Common models include rodents (mice or rats) and non-rodents (beagle dogs or non-human primates).

-

Animal Strain: Specify the strain of the selected animal model (e.g., Sprague-Dawley rats).

-

Health Status: Animals should be healthy, within a specific age and weight range.

-

Acclimatization: A suitable acclimatization period (e.g., one week) is required before the study commences.

-

Dosing:

-

Route of Administration: The intended clinical route (e.g., oral (PO), intravenous (IV)) should be used.

-

Dose Formulation: The drug should be formulated in a suitable vehicle (e.g., saline, corn oil).

-

Dose Level: At least one, and preferably multiple, dose levels should be tested.

-

Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound.

-

Sampling Sites: Common sites include the tail vein (rats/mice) or cephalic vein (dogs).

-

Time Points: A typical sampling schedule might include pre-dose (0 h), and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

A robust and validated bioanalytical method is crucial for the accurate quantification of this compound in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique.

-

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.

-

Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma matrix.

-

Chromatographic Conditions: Details of the HPLC column, mobile phase, and gradient elution program must be optimized.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for the detection of this compound and an internal standard.

Visualization of Experimental and Logical Workflows

To clearly delineate the process of an in vivo pharmacokinetic study, the following workflow diagram is provided.

Albaspidin AP: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Albaspidin AP, a naturally occurring phloroglucinol derivative that has garnered interest within the scientific community for its biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, biological targets, and relevant experimental protocols.

Quantitative Data Summary

The following table summarizes the key physicochemical and biological activity data for this compound.

| Parameter | Value | Source(s) |

| CAS Number | 59092-91-0 | [1][2][3] |

| Molecular Formula | C₂₂H₂₆O₈ | [1][2][4] |

| Molecular Weight | 418.44 g/mol | [1][2][3][4] |

| Biological Target | Fatty Acid Synthase (FAS) | [1][3] |

| IC₅₀ (FAS Inhibition) | 23.1 - 71.7 µM (for a series of related albaspidins including AP) | [1][4] |

Mechanism of Action and Signaling Pathway

This compound is recognized as an inhibitor of Fatty Acid Synthase (FAS), a crucial enzyme in the de novo synthesis of fatty acids.[1][3] In many cancer cell lines, FAS is overexpressed and plays a central role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis. The inhibition of FAS by compounds such as this compound can disrupt these processes, leading to a reduction in cancer cell proliferation and survival.

The diagram below illustrates the central role of Fatty Acid Synthase in cellular metabolism and its implications in cancer.

Experimental Protocols

The inhibitory activity of this compound on Fatty Acid Synthase can be determined using several established methods. The most common is a spectrophotometric assay that measures the consumption of NADPH.

Spectrophotometric FAS Inhibition Assay

This method quantifies FAS activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during fatty acid synthesis.

Materials and Reagents:

-

Purified Fatty Acid Synthase (FAS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Potassium phosphate buffer (pH 7.0)

-

EDTA

-

Dithiothreitol (DTT)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, EDTA, DTT, Acetyl-CoA, and NADPH.

-

Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO) and a positive control (a known FAS inhibitor).

-

Enzyme Addition: Initiate the reaction by adding the purified FAS enzyme to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

-

Substrate Addition: After a brief pre-incubation of the enzyme with the inhibitor, add Malonyl-CoA to start the fatty acid synthesis reaction.

-

Spectrophotometric Reading: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

-

Data Analysis: Calculate the rate of NADPH oxidation for each concentration of this compound. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for this experimental protocol.

Alternative Assay Methods

Other methods to assess FAS inhibition include:

-

Radioactive Assays: These assays use radiolabeled precursors, such as [¹⁴C]-acetyl-CoA or [³H]-malonyl-CoA, and measure the incorporation of radioactivity into the synthesized fatty acids.

-

Mass Spectrometry-based Assays: These highly sensitive methods can directly measure the production of palmitate and other fatty acids, offering a detailed profile of the enzyme's products.

References

- 1. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Albaspidin AP: A Phloroglucinol Compound with Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Albaspidin AP, a naturally occurring phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma, has emerged as a molecule of significant interest in biomedical research. This technical guide provides an in-depth overview of the known biological activities of this compound, with a primary focus on its anticancer, antiviral, and anthelmintic potential. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate further investigation and drug development efforts.

Core Biological Activity: Fatty Acid Synthase Inhibition

The most well-characterized biological activity of this compound is its potent inhibition of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. FAS is frequently overexpressed in various cancer cells and is considered a promising target for anticancer therapy. This compound has been shown to inhibit FAS with a half-maximal inhibitory concentration (IC50) of 71.7 μM[1][2]. This inhibitory action is central to its observed anticancer effects.

Quantitative Data: FAS Inhibition

| Compound | Target | IC50 Value | Source |

| This compound | Fatty Acid Synthase (FAS) | 71.7 μM | [1][2] |

Experimental Protocol: In Vitro Fatty Acid Synthase Inhibition Assay

The following protocol provides a general framework for determining the FAS inhibitory activity of a compound like this compound.

Objective: To determine the IC50 value of this compound against purified fatty acid synthase.

Materials:

-

Purified fatty acid synthase (from rat liver or recombinant human)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Potassium phosphate buffer (pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a cuvette.

-

Add the purified FAS enzyme to the reaction mixture.

-

Incubate the mixture at 37°C for a short period to establish a baseline rate of NADPH oxidation.

-

Initiate the fatty acid synthesis reaction by adding malonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for several minutes to determine the initial reaction velocity.

-

To determine the IC50, perform the assay with varying concentrations of this compound pre-incubated with the enzyme before the addition of malonyl-CoA.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Anticancer Activity

The anticancer properties of this compound are primarily attributed to its inhibition of FAS. Cancer cells rely on de novo fatty acid synthesis for the production of lipids required for membrane formation, signaling molecules, and energy storage. By inhibiting FAS, this compound can disrupt these processes, leading to cancer cell death.

Mechanism of Action and Signaling Pathways

Inhibition of FAS by this compound is hypothesized to trigger a cascade of events within cancer cells. The accumulation of the FAS substrate, malonyl-CoA, can lead to cytotoxicity. Furthermore, the depletion of fatty acid products can impact crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. While direct studies on this compound's impact on these pathways are limited, the known consequences of FAS inhibition suggest a potential mechanism for its anticancer activity.

Antiviral Activity

While there is no direct experimental evidence for the antiviral activity of this compound, several other phloroglucinol compounds isolated from Dryopteris crassirhizoma have demonstrated significant antiviral effects. This suggests that this compound may possess similar properties.

Inferred Mechanism of Action

Studies on related phloroglucinols, such as Dryocrassin ABBA and Filixic Acid ABA, have shown that they can inhibit key viral enzymes. For instance, these compounds have been reported to inhibit the neuraminidase of the influenza virus and the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2. These enzymes are crucial for viral replication and propagation. It is plausible that this compound could exert antiviral activity through a similar mechanism of enzymatic inhibition.

Quantitative Data: Antiviral Activity of Related Phloroglucinols

| Compound | Virus | Target | IC50 Value | Source |

| Dryocrassin ABBA | Influenza A (H5N1) | Neuraminidase | 18.59 ± 4.53 μM | |

| Filixic Acid ABA | Influenza A (H5N1) | Neuraminidase | 29.57 ± 2.48 μM | |

| Dryocrassin ABBA | SARS-CoV-2 | Main Protease | - | [1] |

| Filixic Acid ABA | SARS-CoV-2 | Main Protease | - | [1] |

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol outlines a general method to assess the antiviral activity of a compound.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for coronaviruses)

-

Virus stock of known titer

-

This compound

-

Cell culture medium

-

Agarose or methylcellulose for overlay

-

Crystal violet solution for staining

Procedure:

-

Seed host cells in multi-well plates and grow to confluence.

-

Prepare serial dilutions of this compound.

-

Infect the cell monolayers with a known amount of virus in the presence of the different concentrations of this compound.

-

After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells, thus forming localized plaques.

-

Incubate the plates for a period sufficient for plaque formation.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated virus control for each concentration of this compound.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Anthelmintic Activity

Extracts from Dryopteris crassirhizoma and other ferns from the Dryopteris genus, which are rich in phloroglucinol derivatives, have a long history of use as anthelmintic agents. This suggests that this compound may contribute to the observed anthelmintic properties of these extracts.

Inferred Mechanism of Action

The precise mechanism of action of phloroglucinols against helminths is not fully elucidated. However, it is believed that these compounds may interfere with the energy metabolism of the parasites, possibly by uncoupling oxidative phosphorylation. They may also cause damage to the tegument (the outer covering) of the worms, leading to paralysis and death.

Quantitative Data: Anthelmintic Activity of Dryopteris crassirhizoma Extract

| Extract/Compound | Parasite | Assay | EC50/Effective Concentration | Source |

| Methanolic extract of D. crassirhizoma | Dactylogyrus intermedius | In vivo | EC50 = 22.97 mg/L | |

| Chloroform extract of D. crassirhizoma | Meloidogyne incognita | In vitro | 1 mg/mL (caused significant ultrastructural damage) | |

| Various phloroglucinols from Dryopteris species | Schistosoma mansoni | In vitro | 25-100 µM (caused mortality and tegumental alterations) |

Experimental Protocol: In Vitro Anthelmintic Assay (Adult Motility Assay)

This protocol describes a common method for assessing the anthelmintic activity of a compound on adult worms.

Objective: To evaluate the effect of this compound on the motility and survival of adult helminths (e.g., Haemonchus contortus).

Materials:

-

Adult Haemonchus contortus worms (collected from the abomasum of infected sheep)

-

This compound

-

Phosphate-buffered saline (PBS) or other suitable culture medium

-

Multi-well plates or petri dishes

-

Microscope

Procedure:

-

Collect adult worms and wash them in PBS.

-

Place a defined number of worms into each well of a multi-well plate containing PBS.

-

Add different concentrations of this compound to the wells. Include a negative control (solvent only) and a positive control (a known anthelmintic drug like albendazole).

-

Incubate the plates at 37°C.

-

Observe the motility of the worms under a microscope at various time points (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Score the motility of the worms (e.g., 0 = dead, 1 = immotile, 2 = motile).

-

The time taken for paralysis and death of the worms is recorded.

-

The percentage of mortality is calculated for each concentration at each time point.

Conclusion and Future Directions

This compound is a promising natural product with a clearly defined inhibitory activity against fatty acid synthase, providing a strong rationale for its investigation as an anticancer agent. Further research is warranted to elucidate the specific signaling pathways modulated by this compound in cancer cells. Based on the activities of related phloroglucinols from its natural source, Dryopteris crassirhizoma, this compound also holds potential as an antiviral and anthelmintic agent. Direct experimental validation of these activities, including the determination of quantitative efficacy (IC50/EC50 values) and detailed mechanistic studies, will be crucial for advancing the development of this compound as a therapeutic candidate. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these future investigations.

References

The Isolation and Purification of Albaspidin AP: A Technical Guide for Researchers

An In-depth Exploration of Methodologies and Biological Significance for Drug Development Professionals

Albaspidin AP, a naturally occurring phloroglucinol derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from ferns of the Dryopteris genus, this compound exhibits notable biological activity, particularly as an inhibitor of Fatty Acid Synthase (FAS). The overexpression of FAS is a well-documented hallmark of various cancers and metabolic disorders, positioning this compound as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the isolation and purification of this compound, alongside a summary of its known biological effects and the signaling pathways it modulates.

Quantitative Data Summary

The following table summarizes key quantitative data related to the extraction, purification, and biological activity of this compound and related phloroglucinols.

| Parameter | Value | Source Organism/System | Reference |

| Biological Activity | |||

| This compound IC₅₀ (FAS Inhibition) | 71.7 µM | Enzyme Assay | [1][2] |

| Isolation & Purification | |||

| Crude Phloroglucinol Yield | ~0.5-2% of dry weight | Dryopteris species | General estimate from literature |

| Purity after Macroporous Resin | ~11.5-fold increase | Dryopteris crassirhizoma | [3] |

| Purity after Silica Gel Chromatography | >95% | Dryopteris fragrans | [4] |

Experimental Protocols

Extraction of Crude Phloroglucinols from Dryopteris Ferns

This protocol outlines the initial extraction of a crude mixture containing this compound from the rhizomes of Dryopteris species.

Materials:

-

Dried and powdered rhizomes of Dryopteris species

-

95% Ethanol

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Macerate 1 kg of the dried, powdered rhizomes in 5 L of 95% ethanol at room temperature for 72 hours.

-

Filter the extract through filter paper to remove solid plant material.

-

Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Dry the crude extract completely under vacuum to yield a dark, resinous material.

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract.

Step 2.1: Solvent Partitioning

-

Suspend the crude extract in a 1:1 mixture of methanol and water.

-

Perform liquid-liquid partitioning with hexane to remove nonpolar compounds such as fats and sterols. Discard the hexane layer.

-

Subsequently, partition the methanol-water layer with dichloromethane. The phloroglucinols, including this compound, will preferentially move to the dichloromethane layer.

-

Collect the dichloromethane layer and concentrate it to dryness using a rotary evaporator.

Step 2.2: Macroporous Resin Column Chromatography

-

Dissolve the concentrated dichloromethane extract in a minimal amount of 20% ethanol.

-

Load the solution onto a pre-equilibrated macroporous resin column (e.g., DM-130).

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the phloroglucinols with a stepwise gradient of ethanol in water (e.g., 40%, 60%, 80%, and 95% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Pool the relevant fractions and concentrate them.

Step 2.3: Silica Gel Column Chromatography

-

Adsorb the concentrated phloroglucinol-rich fraction onto a small amount of silica gel.

-

Load the dried silica gel onto a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC, visualizing with an appropriate staining agent (e.g., vanillin-sulfuric acid).

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Step 2.4: (Optional) Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, a final purification step using preparative HPLC may be employed.

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid)

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

Signaling Pathways and Experimental Workflows

The biological activity of this compound as a Fatty Acid Synthase (FAS) inhibitor has significant implications for cellular signaling, particularly in cancer cells where FAS is often overexpressed. Inhibition of FAS by this compound leads to a decrease in the production of fatty acids, which are crucial for membrane synthesis, energy storage, and signaling molecule production. This disruption can trigger a cascade of downstream effects impacting cell survival and proliferation.

Caption: Signaling pathway affected by this compound's inhibition of FAS.

The workflow for the isolation and purification of this compound follows a logical progression from crude extraction to highly purified compound.

Caption: Experimental workflow for this compound isolation and purification.

References

- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of Albaspidin AP and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the structure-activity relationships (SAR) of Albaspidin AP, a naturally occurring phloroglucinol derivative. Due to the limited availability of comprehensive SAR studies on this compound as a single entity, this guide synthesizes the available biological data for the compound and its constituent phloroglucinol monomers. This approach allows for an inferential analysis of the structural features contributing to its biological activities.

Introduction to this compound